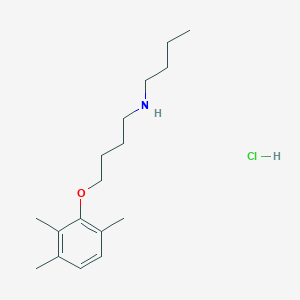
N-benzyl-2-phenyl-2-(phenylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-phenyl-2-(phenylthio)acetamide, also known as N-benzylphenylthioacetamide (BPTA), is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery.
Scientific Research Applications
BPTA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, BPTA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. BPTA has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, BPTA has been investigated for its potential as a drug discovery tool, as it has been shown to bind to various proteins and enzymes, including histone deacetylases and carbonic anhydrases.
Mechanism of Action
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, while carbonic anhydrases are enzymes that regulate pH balance in the body. By inhibiting these enzymes, BPTA may affect various cellular processes, including gene expression, cell cycle regulation, and pH balance.
Biochemical and physiological effects:
BPTA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and binding to various proteins and enzymes. However, the exact biochemical and physiological effects of BPTA are still being studied, and more research is needed to fully understand its mechanisms of action.
Advantages and Limitations for Lab Experiments
One advantage of using BPTA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, BPTA has been extensively studied for its potential therapeutic applications, making it a useful tool for drug discovery and other research applications. However, one limitation of using BPTA in lab experiments is its relatively low yield in the synthesis process, which may limit the amount of compound available for testing.
Future Directions
There are many potential future directions for research on BPTA, including further investigation of its mechanisms of action, exploration of its potential therapeutic applications in various fields, and development of more efficient synthesis methods for the compound. Additionally, BPTA may be used as a starting point for the development of new thioamide compounds with improved properties and applications. Overall, BPTA has shown great potential as a tool for scientific research and drug discovery, and further research on this compound is warranted.
Synthesis Methods
The synthesis of BPTA involves the reaction between benzylamine and phenylthioacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BPTA. The yield of the synthesis process is typically around 50-60%.
properties
IUPAC Name |
N-benzyl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSMDNYJFNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenyl-2-(phenylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5142708.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)
![({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5142725.png)
![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)